molecular formula C13H11N5O B8487885 1-[4-Phenyl-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-one CAS No. 62538-06-1

1-[4-Phenyl-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-one

Cat. No. B8487885
M. Wt: 253.26 g/mol
InChI Key: QBMWANPFNNAVHN-UHFFFAOYSA-N
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Patent
US04169838

Procedure details

A suspension of 4-(4-phenyl-5-pyrazolyl)-4H-1,2,4-triazole (1.0 g) in acetic anhydride is refluxed until a clear solution is obtained. The solution is poured into ice water and stirred for 1/2 hour. The yellowish solid is collected and recrystallized from a mixture of chloroform/hexane, giving a white powder, m.p. 165° C. to 168° C. Similarly prepared is the propionyl derivative.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
propionyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[N:9][NH:10][C:11]=2[N:12]2[CH:16]=[N:15][N:14]=[CH:13]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:17](OC(=O)C)(=[O:19])[CH3:18]>>[C:17]([N:9]1[CH:8]=[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:11]([N:12]2[CH:13]=[N:14][N:15]=[CH:16]2)=[N:10]1)(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=NNC1N1C=NN=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
propionyl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1/2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed until a clear solution
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
The yellowish solid is collected
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of chloroform/hexane
CUSTOM
Type
CUSTOM
Details
giving a white powder, m.p. 165° C. to 168° C
CUSTOM
Type
CUSTOM
Details
Similarly prepared

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C(C)(=O)N1N=C(C(=C1)C1=CC=CC=C1)N1C=NN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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